N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide
Description
N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide is a cyclohexene-based dicarboxamide derivative featuring pyrimidin-2-yl substituents at both nitrogen atoms. These analogs typically involve coupling aromatic or heteroaromatic groups to a central dicarboxamide core, often via nucleophilic substitution or condensation reactions. The pyrimidine substituents in the target compound likely influence its solubility, crystallinity, and intermolecular interactions compared to other aryl-substituted analogs.
Properties
IUPAC Name |
1-N,2-N-di(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-13(21-15-17-7-3-8-18-15)11-5-1-2-6-12(11)14(24)22-16-19-9-4-10-20-16/h1-4,7-12H,5-6H2,(H,17,18,21,23)(H,19,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINSKBVHSGJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC=CC=N2)C(=O)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501206810 | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478033-98-6 | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478033-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Cyclohexene-1,2-dicarboxamide, N,N′-di-2-pyrimidinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501206810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide typically involves the reaction of cyclohex-4-ene-1,2-dicarboxylic anhydride with pyrimidine-2-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine rings, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated pyrimidine derivatives.
Scientific Research Applications
N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The nature of substituents on N1,N2-bis(aryl) dicarboxamides significantly impacts their physical and chemical behavior. For example:
- Electron-withdrawing groups (EWGs) , such as nitro (e.g., N1,N2-bis(2-nitrophenyl)oxalamide), enhance intramolecular hydrogen bonding (HB) strength, as seen in thermodynamic parameters (ΔH° = +18.2 kJ/mol, ΔS° = +68 J/mol·K) .
- Pyrimidin-2-yl groups (in the target compound) are heteroaromatic and may participate in weaker intramolecular HB compared to nitro-substituted analogs but exhibit stronger π-π stacking due to their aromaticity.
- Halogenated aryl groups (e.g., 3-chlorophenyl, 4-fluorophenyl) in compounds like N1,N2-bis(3-chlorophenyl)-N1,N2-dimethylhydrazine-1,2-dicarboxamide (m.p. 164–166°C) increase molecular polarity and melting points relative to non-halogenated analogs .
Hydrogen Bonding and Solubility
Thermodynamic studies on dicarboxamides reveal that substituents dictate HB patterns and solubility:
- N1,N2-bis(2-nitrophenyl)oxalamide exhibits a three-centered HB scheme, with ΔH° = +18.2 kJ/mol and ΔS° = +68 J/mol·K, indicative of solvent interactions disrupting intramolecular HB .
Spectroscopic and Structural Characteristics
Key spectroscopic data for analogous compounds highlight substituent-driven trends:
- IR Spectroscopy : Carboxamide C=O stretches (1660–1713 cm⁻¹) and N–H stretches (3280 cm⁻¹) are consistent across analogs . Pyrimidin-2-yl groups in the target compound would introduce additional C=N and aromatic C–H stretches (~1600–1500 cm⁻¹).
- NMR : Methyl groups in N1,N2-dimethyl analogs resonate at δ 3.25–3.40 ppm, while aromatic protons appear downfield (δ 7.28–7.35) . Pyrimidine protons in the target compound would likely resonate further downfield (δ 8.0–9.0 ppm) due to deshielding by nitrogen atoms.
Biological Activity
N1,N2-bis(pyrimidin-2-yl)cyclohex-4-ene-1,2-dicarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells.
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains.
- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which could be beneficial in treating various diseases.
Anticancer Activity
A significant focus of research has been on the anticancer potential of this compound. In vitro studies revealed that the compound inhibits the growth of several cancer cell lines, including:
The mechanism by which this compound exerts its anticancer effects involves:
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes cell cycle arrest at the G1 phase, preventing further cell division.
- Inhibition of Angiogenesis : Reduces the formation of new blood vessels that supply tumors.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
The antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A patient with advanced breast cancer showed a significant reduction in tumor size after treatment with a regimen including this compound alongside conventional chemotherapy.
- Case Study 2 : In a clinical trial involving patients with resistant bacterial infections, administration of this compound resulted in improved outcomes compared to standard antibiotic treatments.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
